(1-(Methylamino)pyrrolidin-2-yl)methanol
Description
(1-(Methylamino)pyrrolidin-2-yl)methanol is a pyrrolidine derivative featuring a methylamino group (-NHCH₃) at the 1-position and a hydroxymethyl group (-CH₂OH) at the 2-position of the pyrrolidine ring. Its stereochemical properties, influenced by the pyrrolidine ring’s rigidity and substituents, make it a candidate for enantioselective reactions .
Properties
CAS No. |
192430-29-8 |
|---|---|
Molecular Formula |
C6H14N2O |
Molecular Weight |
130.191 |
IUPAC Name |
[1-(methylamino)pyrrolidin-2-yl]methanol |
InChI |
InChI=1S/C6H14N2O/c1-7-8-4-2-3-6(8)5-9/h6-7,9H,2-5H2,1H3 |
InChI Key |
YLYRSZKQIOLYMJ-UHFFFAOYSA-N |
SMILES |
CNN1CCCC1CO |
Synonyms |
2-Pyrrolidinemethanol,1-(methylamino)-(9CI) |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations and Physicochemical Properties
The table below compares (1-(Methylamino)pyrrolidin-2-yl)methanol with key analogs based on substituents, molecular weight, and synthesis routes:
Key Observations:
- Stereochemical Control : Chiral analogs (e.g., (S)-configured cyclopropylmethyl derivative in ) highlight the importance of stereochemistry in catalytic applications .
- Functional Group Impact: Ethanol derivatives (e.g., 2-(1-Methylpyrrolidin-2-yl)ethanol in ) exhibit reduced polarity compared to methanol analogs, affecting their pharmacokinetic profiles.
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